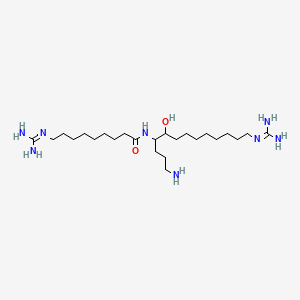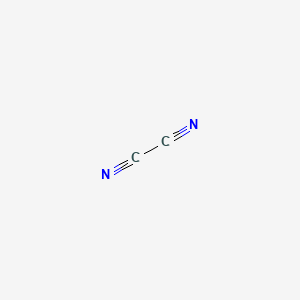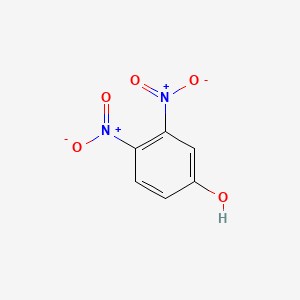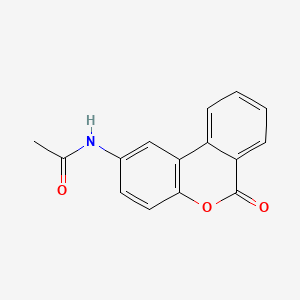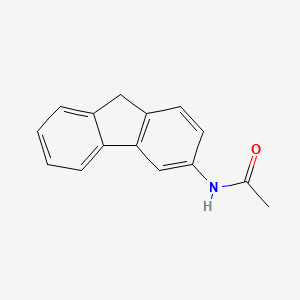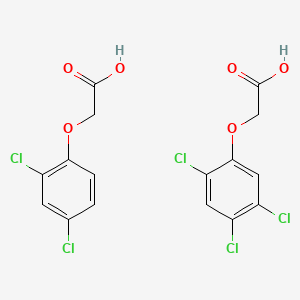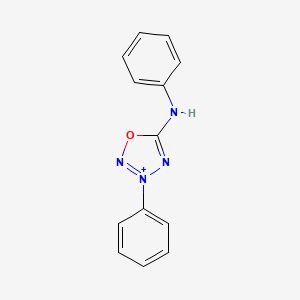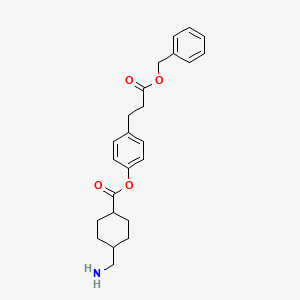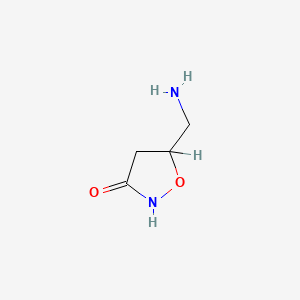
Dihydromuscimol
説明
Dihydromuscimol is a compound that is structurally related to muscimol . It is a GABA A receptor agonist .
Synthesis Analysis
Dihydromuscimol can be synthesized from 3-hydroxy-4-aminobutyric acid or by using a [1.3]-dipolar cycloaddition starting from bromonitrile oxide .
Molecular Structure Analysis
The molecular structure of Dihydromuscimol is closely related to that of muscimol, a well-known GABA analogue . The exact structure and its analysis would require more specific tools such as a structural formula editor and a 3D model viewer .
科学的研究の応用
GABA Receptor Studies
Dihydromuscimol has been significantly researched for its potent agonistic effects on GABA receptors. Studies conducted on the central neurons of Periplaneta americana and Limulus polyphemus revealed dihydromuscimol as a highly potent agonist, surpassing GABA in effectiveness. The research highlighted the importance of dihydromuscimol's structure in interacting with GABA receptors, indicating a preference for a partially extended conformation (Roberts, Krogsgaard‐Larsen, & Walker, 1981).
Pharmacological Interactions
The interaction of dihydromuscimol with GABA_A receptors has been studied, particularly its enantioselectivity. Research involving rat brain cortical tissue showed that both (+)-(S) and (-)-(R) enantiomers of dihydromuscimol influence GABA_A receptor functions, including channel gating and receptor binding. These findings provide insights into the nuanced pharmacological interactions of dihydromuscimol isomers with neural receptors (Kardos, Kovács, Simon-Trompler, & Hajós, 1991).
作用機序
特性
IUPAC Name |
5-(aminomethyl)-1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-2-3-1-4(7)6-8-3/h3H,1-2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCZZTNIHDWRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ONC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992981 | |
| Record name | 5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50992981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72241-46-4 | |
| Record name | Dihydromuscimol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072241464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50992981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




